Boditrectinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boditrectinib is an orally bioavailable, selective pan-tropomyosin-related-kinase (tyrosine receptor kinase; TRK) inhibitor with potential antineoplastic activity . It specifically targets and binds to TRK, TRK mutations, and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1; TrkA), 2 (NTRK2; TrkB), and 3 (NTRK3; TrkC) . This inhibition prevents the activation of downstream signaling pathways, resulting in cellular apoptosis and inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boditrectinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds typically involve:
Formation of the core structure: This may involve cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core.
Functionalization: Introduction of functional groups such as fluorophenyl and pyrrolidinyl groups through substitution reactions.
Coupling Reactions: Use of coupling reagents to attach various side chains and functional groups to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Continuous flow reactors to improve efficiency and scalability.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Boditrectinib undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Boditrectinib has a wide range of scientific research applications, including:
Cancer Research: As an antineoplastic agent, it is valuable in studying cancer cell growth, survival, and resistance mechanisms.
Inflammation: Research on its effects on inflammatory pathways and potential therapeutic applications.
Neurodegenerative Diseases: Investigation of its role in neurodegenerative disease models.
Infectious Diseases: Potential applications in studying certain infectious diseases.
Mechanism of Action
Boditrectinib exerts its effects by specifically targeting and inhibiting TRK, TRK mutations, and fusion proteins containing sequences from NTRK types 1, 2, and 3 . This inhibition prevents neurotrophin-TRK interaction and TRK activation, thereby blocking downstream signaling pathways. The result is the induction of cellular apoptosis and inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .
Comparison with Similar Compounds
Similar Compounds
Larotrectinib: Another TRK inhibitor used in cancer treatment.
Entrectinib: A multi-kinase inhibitor targeting TRK, ROS1, and ALK.
Uniqueness
Boditrectinib is unique in its high selectivity and potency as a pan-TRK inhibitor. It effectively targets both wild-type and mutated forms of TRK, making it a valuable tool in cancer research and therapy .
Properties
CAS No. |
1940165-80-9 |
---|---|
Molecular Formula |
C23H24F2N6O |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-piperazin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H24F2N6O/c24-17-4-5-19(25)18(14-17)20-2-1-10-30(20)21-7-11-31-23(28-21)16(15-27-31)3-6-22(32)29-12-8-26-9-13-29/h3-7,11,14-15,20,26H,1-2,8-10,12-13H2/b6-3+/t20-/m1/s1 |
InChI Key |
BQFYCHBYISNPFW-SQZHUTIHSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)/C=C/C(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.